1-cyclopropyl-3-(4-methoxyphenethyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)urea
Description
Properties
IUPAC Name |
1-cyclopropyl-3-[2-(4-methoxyphenyl)ethyl]-1-[(1-methylpyrrol-2-yl)methyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-21-13-3-4-17(21)14-22(16-7-8-16)19(23)20-12-11-15-5-9-18(24-2)10-6-15/h3-6,9-10,13,16H,7-8,11-12,14H2,1-2H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIWOJYROIOQIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(C2CC2)C(=O)NCCC3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Cyclopropyl-3-(4-methoxyphenethyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)urea is a synthetic compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic uses based on current research findings.
Chemical Structure and Properties
The compound is characterized by a cyclopropyl urea structure, which is known for its diverse biological activities. The molecular formula is , indicating the presence of various functional groups that contribute to its biological interactions.
Research has indicated that compounds similar to this compound exhibit several mechanisms of action:
- Soluble Epoxide Hydrolase Inhibition : Cyclopropyl urea derivatives have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of bioactive lipids. This inhibition can lead to enhanced levels of epoxyeicosatrienoic acids (EETs), which are known to have anti-inflammatory and vasodilatory effects .
- Anticancer Activity : Studies have shown that similar pyrrole-based compounds exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrrolo[3,4-c]pyridine have demonstrated significant antitumor activity, suggesting that this class of compounds may also be effective in targeting cancer cells .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:
- Soluble Epoxide Hydrolase Inhibitors : A series of cyclopropyl urea derivatives were tested for their ability to inhibit sEH. The most promising compounds showed sub-nanomolar IC50 values, indicating strong inhibitory potential .
- Antitumor Activity : In vitro studies demonstrated that pyrrolo[3,4-c]pyridine derivatives exhibited significant cytotoxicity against various cancer cell lines, with some compounds showing selectivity for cancerous over non-cancerous cells .
- Analgesic Properties : Research into the analgesic effects of pyrrole derivatives has suggested potential pathways through which these compounds could alleviate pain, possibly through modulation of inflammatory pathways .
Comparison with Similar Compounds
Table 1: Key Structural Features and Reported Activities
Comparison with AT9283
Structural Similarities :
- Both compounds share a cyclopropyl group and urea backbone.
- Both target kinase pathways, though the exact mechanism of the target compound remains unconfirmed.
Differences :
- Substituents: AT9283 includes a benzimidazole-pyrazole core with a morpholinomethyl group, enabling broad kinase inhibition (AURKA/B, JAK, Abl). The target compound lacks this heterocyclic system, instead featuring a 4-methoxyphenethyl chain and 1-methylpyrrole group, which may narrow its selectivity .
- Potency : AT9283 has a low IC50 (3 nM) for aurora kinases, while the target compound’s activity is undefined.
Comparison with 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea
Structural Similarities :
- Both compounds incorporate a 4-methoxyphenyl group and pyrrole moiety.
Differences :
Comparison with Dehydrozingerone Analogues
Structural Similarities :
- Both contain cyclopropane rings and methoxy-substituted aromatic systems.
Differences :
- Core Structure: Dehydrozingerone analogues feature an enone system (α,β-unsaturated ketone), whereas the target compound uses a urea linker. This difference suggests divergent biological targets, with enones typically acting as Michael acceptors in covalent inhibition .
Comparison with Piperazine-carbonyl-phenyl Urea Derivative
Structural Similarities :
- Both are urea derivatives with cyclopropyl-containing substituents.
Differences :
- Complexity : The piperazine derivative includes a fluorinated hydroxypropan-2-yl group and a benzyl-piperazine chain, likely enhancing blood-brain barrier penetration. The target compound’s simpler structure may favor oral bioavailability .
Inferred Pharmacological and Physicochemical Properties
Preparation Methods
Synthetic Pathways
Carbamate Displacement in Dimethyl Sulfoxide (DMSO)
The most widely reported method involves the reaction of phenyl carbamates with primary or secondary amines in DMSO. For this compound, the synthesis proceeds via:
Synthesis of Phenyl N-(Cyclopropyl((1-Methyl-1H-Pyrrol-2-yl)Methyl))Carbamate
- Reactants :
- Cyclopropyl((1-methyl-1H-pyrrol-2-yl)methyl)amine (1.0 eq)
- Phenyl chloroformate (1.1 eq)
- Base: Triethylamine (1.2 eq)
- Conditions :
Urea Formation via Amine Displacement
- Reactants :
- Phenyl carbamate (1.0 eq)
- 4-Methoxyphenethylamine (1.05 eq)
- Conditions :
- Yield : 75–80%.
Mechanistic Insight : The reaction proceeds via nucleophilic attack of the amine on the carbamate carbonyl, releasing phenol. DMSO stabilizes intermediates, enhancing reaction efficiency.
Isocyanate-Mediated Coupling
An alternative route employs cyclopropyl isocyanate intermediates:
- Synthesis of Cyclopropyl Isocyanate :
- Stepwise Urea Formation :
- Add (1-methyl-1H-pyrrol-2-yl)methylamine (1.0 eq) to the isocyanate, followed by 4-methoxyphenethylamine (1.0 eq).
- Conditions :
Limitations : Isocyanates are moisture-sensitive, requiring anhydrous conditions.
Optimization and Scalability
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-cyclopropyl-3-(4-methoxyphenethyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)urea, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves coupling cyclopropylamine derivatives with substituted urea precursors. Key steps include:
- Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) to link the cyclopropyl and pyrrolylmethyl moieties .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency, while inert atmospheres prevent oxidation of methoxyphenethyl groups .
- Yield monitoring : HPLC or LC-MS tracking identifies intermediates; yields range from 45–70% depending on steric hindrance from the cyclopropyl group .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regioselectivity of urea linkages and detects impurities (e.g., unreacted methoxyphenethyl precursors) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (expected ~390–410 g/mol range) and isotopic patterns .
- X-ray crystallography : Resolves conformational ambiguities in the cyclopropyl-pyrrole interface, critical for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can computational methods resolve contradictions in proposed mechanisms of action for this urea derivative?
- Challenge : Conflicting hypotheses suggest either kinase inhibition (due to the pyrrole moiety) or GPCR modulation (via methoxyphenethyl interactions) .
- Approach :
- Molecular docking : Compare binding affinities against kinase (e.g., EGFR) and GPCR (e.g., 5-HT2A) targets using AutoDock Vina or Schrödinger .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to identify dominant interaction modes .
- Validation : Correlate computational predictions with in vitro assays (e.g., cAMP accumulation for GPCR activity) .
Q. What strategies mitigate batch-to-batch variability in biological activity observed during preclinical testing?
- Root cause analysis : Variability often stems from:
- Hygroscopicity : The urea group absorbs moisture, altering solubility. Store samples under argon with desiccants .
- Stereochemical impurities : Chiral centers in the cyclopropyl group require enantiomeric resolution via chiral HPLC .
- Mitigation :
- Quality control : Implement orthogonal methods (e.g., IR spectroscopy for hygroscopicity assessment) .
- Standardized protocols : Adopt ICReDD’s reaction design framework to minimize experimental noise .
Q. How does the compound’s SAR compare to structurally related urea derivatives in targeting neurodegenerative pathways?
- Comparative analysis :
| Compound | Structural Feature | Biological Activity | Reference |
|---|---|---|---|
| Target compound | Cyclopropyl + pyrrolylmethyl | Enhanced blood-brain barrier penetration | |
| 1-(4-Chlorophenyl)-3-(piperidin-4-yl)urea | Chlorophenyl substitution | Higher kinase selectivity but lower solubility | |
| 1-(Naphthalen-2-yl)urea | Naphthalene moiety | Improved lipophilicity but increased cytotoxicity |
- Key Insight : The cyclopropyl group reduces off-target effects compared to bulkier aryl substitutions, but methoxyphenethyl may limit metabolic stability .
Methodological Guidance
Q. What in vitro models are suitable for evaluating the compound’s neuroprotective efficacy?
- Primary neuronal cultures : Assess glutamate-induced excitotoxicity using rat cortical neurons; measure viability via MTT assay .
- Microglial activation assays : Quantify TNF-α suppression in LPS-stimulated BV2 cells to evaluate anti-inflammatory potential .
- Limitations : Lack of in vivo-like pharmacokinetics necessitates follow-up studies in transgenic animal models .
Q. How can researchers address discrepancies in reported solubility data across studies?
- Standardization : Use the shake-flask method with buffered solutions (pH 7.4) and equilibrate for 24 hours .
- Advanced techniques : Dynamic light scattering (DLS) detects aggregation phenomena that skew traditional UV-Vis measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
